5-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methyl group attached at the 5-position of the pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 5-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these processes, thereby inhibiting tumor growth .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cancer cells . Additionally, this compound significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For example, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and base-mediated removal of one mesyl group can yield the desired cyclization precursor . This precursor can then undergo cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated pyrrole or pyridine rings.
Substitution: Substituted derivatives with various alkyl or acyl groups attached to the nitrogen atom.
Scientific Research Applications
5-Methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its potential as a bioactive molecule.
Medicine: It has been investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the methyl group at the 5-position.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but with an amino group at the 5-position.
Uniqueness
5-Methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRRBPXKOSKCJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469674 | |
Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-67-3 | |
Record name | 5-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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